

Comprehensive literature review of Euchrestaflavanone B

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Compound of Interest

Compound Name: *Euchrestaflavanone B*

Cat. No.: *B161673*

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Euchrestaflavanone B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchrestaflavanone B is a prenylated flavanone, a class of naturally occurring polyphenolic compounds. Isolated from plant species such as *Cudrania tricuspidata* and *Euchresta formosana*, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on **Euchrestaflavanone B**, focusing on its biological activities, mechanism of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed to support further research and development.

Chemical Properties

- Chemical Formula: $C_{25}H_{28}O_6$
- Molecular Weight: 424.48 g/mol
- CAS Number: 87402-91-3

- Class: Prenylated Flavanone

Biological Activities and Quantitative Data

Euchrestaflavanone B has demonstrated a range of biological activities, most notably in the areas of cancer cell cytotoxicity, enzyme inhibition, and antioxidant effects. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity Data

Cell Line	Activity	IC ₅₀ Value	Reference
HeLa (Human Cervical Cancer)	Growth Inhibition	0.8 µM	[1]
U937 (Human Leukemia)	Growth Inhibition	0.8 µM	[1]

Table 2: Enzyme Inhibition Data

Enzyme	Activity	IC ₅₀ Value	Reference
Protein Kinase CKII	Inhibition	78 µM	[1]

Table 3: Antioxidant Activity Data

Assay	Activity	IC ₅₀ Value	Reference
ABTS Radical Scavenging	Scavenging Activity	< 10 µM	[2][3]
DPPH Radical Scavenging	Scavenging Activity	> 300 µM	[2][3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action identified for **Euchrestaflavanone B** is the inhibition of Protein Kinase CKII (formerly Casein Kinase II). CKII is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. By inhibiting CKII, **Euchrestaflavanone B** can induce apoptosis in

cancer cells, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3 in treated cells[1].

The selective potent activity against ABTS radicals compared to DPPH radicals suggests that the antioxidant mechanism of **Euchrestaflavanone B** is more effective against radicals in an aqueous environment.

While some literature suggests a potential link to the AMPK/mTOR/SREBP signaling pathway based on its anticancer properties, direct experimental evidence for the interaction of **Euchrestaflavanone B** with this pathway is currently lacking.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following are representative methodologies for the key experiments cited in this review.

Protein Kinase CKII Inhibition Assay

Objective: To determine the in vitro inhibitory effect of **Euchrestaflavanone B** on the activity of Protein Kinase CKII.

Materials:

- Recombinant human Protein Kinase CKII
- CKII-specific peptide substrate (e.g., RRRADDSDDDDD)
- [γ - 32 P]ATP
- **Euchrestaflavanone B**
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare a stock solution of **Euchrestaflavanone B** in a suitable solvent (e.g., DMSO).
- Set up the kinase reaction by adding the following components to a microcentrifuge tube: kinase reaction buffer, CKII peptide substrate, and varying concentrations of **Euchrestaflavanone B** or vehicle control.
- Initiate the reaction by adding recombinant CKII enzyme.
- Start the phosphorylation reaction by adding [γ - 32 P]ATP and incubate at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ - 32 P]ATP.
- Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **Euchrestaflavanone B** relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HeLa Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of **Euchrestaflavanone B** on HeLa human cervical cancer cells.

Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

- **Euchrestaflavanone B**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well microplates
- Microplate reader

Procedure:

- Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Euchrestaflavanone B** (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

ABTS Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of **Euchrestaflavanone B** using the ABTS radical cation.

Materials:

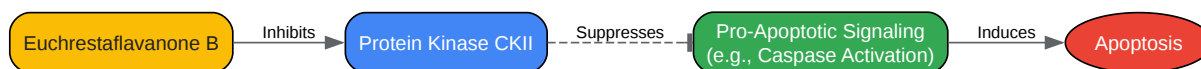
- **Euchrestaflavanone B**
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- Potassium persulfate
- Phosphate buffered saline (PBS) or ethanol
- Microplate reader

Procedure:

- Prepare the ABTS radical cation (ABTS^{•+}) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS^{•+} solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add various concentrations of **Euchrestaflavanone B** or a standard antioxidant (e.g., Trolox) to the diluted ABTS^{•+} solution.
- Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
- Measure the absorbance of the solution at 734 nm.
- Calculate the percentage of ABTS^{•+} scavenging activity for each concentration.
- Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals.

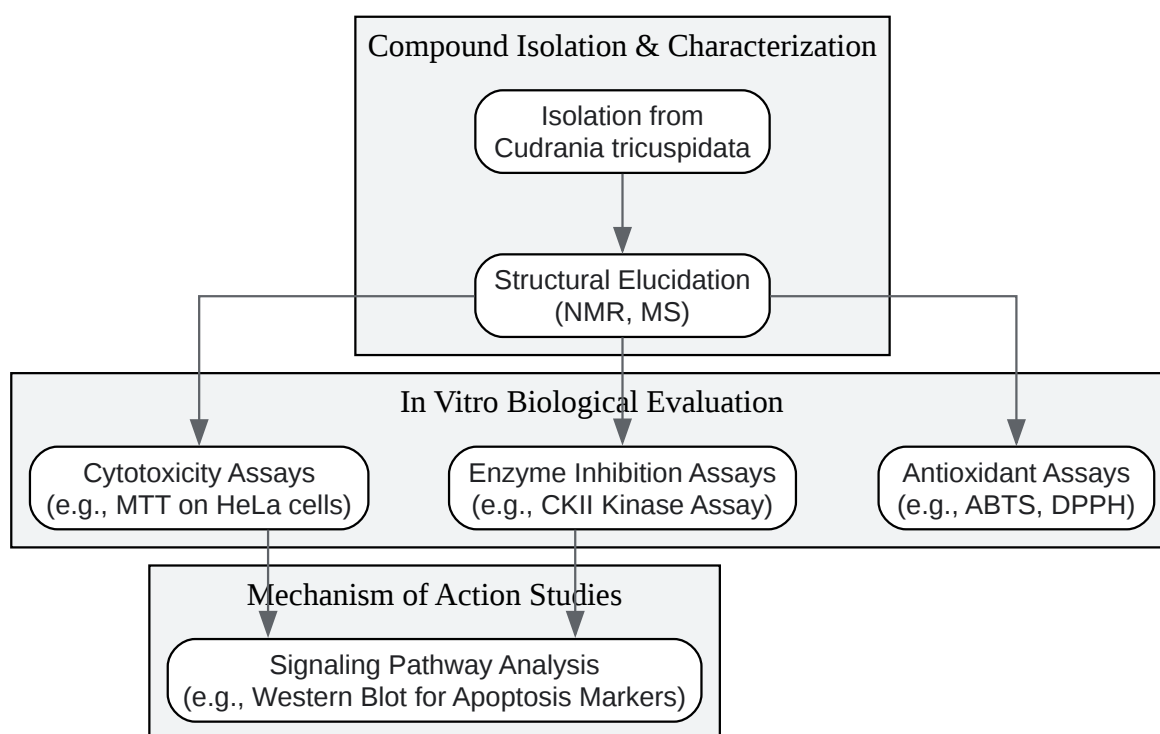
Visualizations

The following diagrams illustrate the known signaling pathway affected by **Euchrestaflavanone B** and a general workflow for its biological evaluation.



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Caption: Inhibition of Protein Kinase CKII by **Euchrestaflavanone B** leads to the induction of apoptosis.



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Caption: A general experimental workflow for the study of **Euchrestaflavanone B**.

Conclusion

Euchrestaflavanone B is a promising natural product with demonstrated anticancer and antioxidant activities. Its ability to inhibit Protein Kinase CKII provides a clear mechanism for its apoptosis-inducing effects in cancer cells. Further research is warranted to fully elucidate its

therapeutic potential, including more in-depth studies of its effects on various signaling pathways, in vivo efficacy, and pharmacokinetic profile. The detailed methodologies and summarized data presented in this guide are intended to facilitate these future investigations.

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